molecular formula C17H12N2O3S B375320 2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid CAS No. 13381-72-1

2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid

Cat. No.: B375320
CAS No.: 13381-72-1
M. Wt: 324.4g/mol
InChI Key: GBIMWUQMRRZGKP-UHFFFAOYSA-N
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Description

The compound “2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid” is a type of organic compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The thiazole ring is aromatic as it meets the criteria of Hückel’s rule, which states that aromatic compounds must have a p-orbital on each atom and (4n+2) π electrons .


Molecular Structure Analysis

The molecular structure of “2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid” is characterized by the presence of a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing carbon, nitrogen, and sulfur atoms .

Mechanism of Action

Mode of Action:

Biochemical Pathways:

While specific pathways remain undisclosed, we can speculate based on related thiazole compounds:

Action Environment:

Safety and Hazards

Based on the information available, “2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid” may pose certain hazards. It has been associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-15(19-17-18-9-10-23-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(21)22/h1-10H,(H,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIMWUQMRRZGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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